molecular formula C8H14Cl2N2 B043698 N,N-Dimethyl-m-phenylenediamine dihydrochloride CAS No. 3575-32-4

N,N-Dimethyl-m-phenylenediamine dihydrochloride

Cat. No.: B043698
CAS No.: 3575-32-4
M. Wt: 172.65 g/mol
InChI Key: BZJPIQKDEGXVFG-UHFFFAOYSA-N
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Description

N,N-Dimethyl-m-phenylenediamine dihydrochloride is a high-purity organic compound that serves as a critical reagent in advanced chemical and biochemical research. Its primary research value lies in its role as a redox-active monomer and a key precursor in the synthesis of conducting polymers and advanced organic materials. Researchers utilize this diamine specifically in the electrochemical synthesis of poly(N,N-dimethyl-m-phenylenediamine), a polymer studied for its electrochromic properties, electrical conductivity, and potential application in biosensors and chemical sensors due to its selective response to various analytes. The mechanism of action involves its electrochemical oxidation, which initiates a polymerization process where the molecule acts as an electron donor, forming a stable, conductive polymer film on electrode surfaces. Furthermore, its derivatives are investigated as intermediates in the synthesis of dyes, pigments, and complex organic molecules. The dihydrochloride salt form ensures enhanced stability, solubility in aqueous systems, and consistent handling for precise experimental outcomes. This product is intended for laboratory research applications only.

Properties

IUPAC Name

3-N,3-N-dimethylbenzene-1,3-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2.2ClH/c1-10(2)8-5-3-4-7(9)6-8;;/h3-6H,9H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZJPIQKDEGXVFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2836-04-6 (Parent)
Record name 1,3-Benzenediamine, N1,N1-dimethyl-, hydrochloride (1:2)
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DSSTOX Substance ID

DTXSID9063089
Record name 1,3-Benzenediamine, N,N-dimethyl-, dihydrochloride
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Molecular Weight

209.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3575-32-4
Record name 1,3-Benzenediamine, N1,N1-dimethyl-, hydrochloride (1:2)
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003575324
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,3-Benzenediamine, N1,N1-dimethyl-, hydrochloride (1:2)
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Record name 1,3-Benzenediamine, N,N-dimethyl-, dihydrochloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-dimethylbenzene-1,3-diamine dihydrochloride
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Biological Activity

N,N-Dimethyl-m-phenylenediamine dihydrochloride (DMPD) is an organic compound with significant biological activity, particularly in the context of oxidative stress and its implications in various diseases. This article provides a comprehensive overview of the biological activity of DMPD, including its mechanisms of action, applications in research, and associated health risks.

DMPD is a member of the phenylenediamine family, characterized by its ability to undergo oxidation-reduction reactions. It is primarily utilized as a reagent in biochemical assays to assess oxidative status and antioxidant activity. The compound functions by acting as an electron donor in redox reactions, facilitating the measurement of reactive oxygen species (ROS) and other oxidants in biological samples.

PropertyValue
Molecular FormulaC8H12N2·2HCl
Molecular Weight211.15 g/mol
Melting Point210-215 °C (dec.)
SolubilitySoluble in water
ToxicityAcute toxicity (oral, dermal)

1. Oxidative Stress Measurement

DMPD has been extensively used to evaluate oxidative stress levels in various biological systems. It is employed in colorimetric assays to quantify the oxidant capacity of plasma and other biological fluids. For instance, a study demonstrated its application in determining plasma ferric equivalent oxidative potential (PFEOP), which correlates with oxidative damage in human subjects .

2. Microbial Studies

In microbiology, DMPD serves as a substrate for identifying bacterial species based on their ability to oxidize this compound. The oxidase test utilizing DMPD differentiates between aerobic and anaerobic bacteria, aiding in microbial classification .

3. Antioxidant Research

Recent studies have explored the use of DMPD in developing sensors for simultaneous determination of oxidative status and antioxidant activity. This application highlights its role not only as a reactive agent but also as a tool for understanding antioxidant mechanisms within biological systems .

Health Risks and Toxicological Profile

While DMPD has valuable applications, it poses several health risks due to its toxicological properties:

  • Methemoglobinemia : DMPD can bind to hemoglobin, leading to methemoglobinemia, a condition characterized by reduced oxygen transport capacity in the blood. Symptoms include cyanosis and respiratory distress .
  • Skin Sensitization : Prolonged exposure can cause allergic reactions such as contact dermatitis or urticaria. The sensitization potential varies among individuals .
  • Environmental Impact : DMPD is harmful to aquatic organisms and may cause long-term adverse effects on aquatic ecosystems if released into water bodies .

Case Study 1: Plasma Oxidative Status

A clinical study utilized DMPD to assess oxidative stress levels in patients with chronic diseases. The findings indicated elevated oxidative markers correlated with disease severity, underscoring the importance of monitoring oxidative status using DMPD-based assays .

Case Study 2: Bacterial Identification

In a microbiological investigation, researchers employed DMPD to differentiate between various bacterial strains. The results confirmed that certain strains exhibited enhanced oxidation capabilities, suggesting potential applications in environmental microbiology for monitoring microbial populations .

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C8H14Cl2N2
  • Molecular Weight : 209.114 g/mol
  • CAS Number : 3575-32-4
  • Solubility : Soluble in water, chloroform, and dichloromethane; slightly soluble in ethyl acetate.

Applications in Biochemistry

DMPD is primarily utilized as a reagent in biochemical assays. Its applications include:

  • Selective Formylating Agent : DMPD is employed to selectively formylate amino groups in amino acids such as lysine and ornithine, facilitating the study of protein modifications .
  • Oxidase Test : It serves as a colorimetric indicator in the oxidase test to differentiate bacterial species based on their enzymatic activity .

Microbiology Applications

In microbiology, DMPD has several critical uses:

  • Bacterial Differentiation : It is used in the oxidase test, which helps identify bacteria that can utilize specific dyes, thus aiding in microbial classification .
  • Plasma Oxidant Capacity Assessment : DMPD can determine plasma ferric equivalent oxidative potential (PFEOP), providing insights into oxidative stress levels in biological samples .

Analytical Chemistry

In analytical chemistry, DMPD's role extends to:

  • Determination of Peroxidase Activity : DMPD is converted into a red pigment of semiquinone nature when reacting with peroxidase enzymes, allowing for the quantification of enzyme activity .
  • Staining Procedures : It is used in the HID-AB (high iron diamine-alcian blue) staining method to differentiate between sialomucin and sulfomucin in gastrointestinal tract samples .

Case Studies and Research Findings

Several studies have demonstrated the utility of DMPD across various fields:

StudyApplicationFindings
Biochemical Journal (1994)Peptidylglycine alpha-amidating mono-oxygenase catalysisDMPD acts as an alternative reductant, enhancing the efficiency of enzyme catalysis .
Encyclopedia of Microbiology (2000)Microbial oxidase testsDMPD effectively differentiates bacterial species based on their enzymatic capabilities .
Research International (2016)Erythrocyte plasma membrane redox systemDMPD modulation shows significant effects on cellular redox balance .

Comparison with Similar Compounds

N,N-Dimethyl-p-phenylenediamine Dihydrochloride

Structural Differences :

  • Position of substituents: The meta isomer (m-) has dimethylamino groups at the 1,3 positions on the benzene ring, whereas the para isomer (p-) has substituents at the 1,4 positions .
  • CAS Numbers: m-isomer: 3575-32-4 . p-isomer: Conflicting CAS numbers are reported (99-89-9 in USP monographs and 536-46-9 in commercial catalogs ).

Functional Differences :

  • HID Staining : The m-isomer is essential for sulfomucin detection, while the p-isomer enhances staining intensity when combined with ferric chloride .
  • Spectrophotometric Applications : The p-isomer is preferred as a coupling agent in oxidative reactions (e.g., thymol detection) due to higher absorption at 600 nm .

Physical Properties :

  • Solubility: Both isomers are water-soluble, but the p-isomer is noted as hygroscopic, requiring careful storage .

Cost and Availability :

  • The m-isomer is significantly more expensive: $100.89 for 5 g (99% purity) vs. $51.25 for 25 g of the p-isomer .

1,2-Phenylenediamine Dihydrochloride (Ortho-isomer)

Structural Differences :

  • Substituents are at the 1,2 positions on the benzene ring .

Key Distinction :

  • Unlike the m- and p-isomers, the ortho-isomer lacks dimethylamino groups, limiting its utility in mucin staining but enhancing reactivity in peroxidase-mediated reactions .

N-(1-Naphthyl)ethylenediamine Dihydrochloride

Structural Differences :

  • Contains a naphthyl group instead of a benzene ring and an ethylenediamine backbone .

Comparison :

  • The naphthyl group enhances light absorption properties, making it superior for quantitative spectrophotometry compared to phenylenediamine derivatives .

Data Tables

Table 1: Physicochemical Properties of Key Compounds

Compound CAS Number Molecular Formula Melting Point Solubility Key Application
N,N-Dimethyl-m-phenylenediamine diHCl 3575-32-4 C₈H₁₄Cl₂N₂ 217°C (dec.) Water, alcohol HID staining
N,N-Dimethyl-p-phenylenediamine diHCl 99-89-9 / 536-46-9 C₈H₁₄Cl₂N₂ Not reported Water, alcohol Oxidative coupling
1,2-Phenylenediamine diHCl 615-28-1 C₆H₁₀Cl₂N₂ 205°C Water ELISA substrates
N-(1-Naphthyl)ethylenediamine diHCl 1465-25-4 C₁₂H₁₆Cl₂N₂ Not reported Water, methanol Griess reaction

Table 2: Commercial Availability and Pricing

Compound Supplier Purity Price (USD)
N,N-Dimethyl-m-phenylenediamine diHCl City Chemical 99% $100.89/5 g
N,N-Dimethyl-p-phenylenediamine diHCl Thermo Scientific 98% $51.25/25 g
1,2-Phenylenediamine diHCl TCI America ≥98% $18/100 g

Preparation Methods

Reaction Mechanism and Starting Materials

The synthesis begins with paranitrochlorobenzene as the primary substrate, which undergoes nucleophilic substitution with dimethylamine hydrochloride in a toluene-water biphasic system. Sodium hydroxide facilitates the release of free dimethylamine, which reacts with paranitrochlorobenzene to form N,N-dimethyl-p-nitroaniline. Subsequent catalytic hydrogenation using active nickel reduces the nitro group to an amine, yielding N,N-dimethyl-p-phenylenediamine. Treatment with hydrogen chloride gas precipitates the dihydrochloride salt.

Key Reaction Steps:

  • Dissolution : Paranitrochlorobenzene (1 mol) is dissolved in toluene (350 mL).

  • Alkylation : Dimethylamine hydrochloride (1.15 mol) in water (190 mL) is combined with the toluene solution, followed by dropwise addition of 15% sodium hydroxide to initiate substitution.

  • Hydrogenation : The intermediate is hydrogenated at 35–40°C under 0.2–0.5 MPa hydrogen pressure using a nickel catalyst.

  • Salt Formation : Hydrogen chloride gas is introduced to the toluene layer to precipitate the dihydrochloride.

Process Optimization

Table 1: Optimization Parameters for Nucleophilic Substitution

ParameterOptimal RangeImpact on Yield
Molar Ratio (DMAC:PNCB)1.1:1 – 1.2:1Maximizes substitution
NaOH Concentration15% aqueousControls amine release
Hydrogenation Pressure0.2–0.5 MPaEnsures complete reduction
Reaction Temperature35–40°CBalances kinetics/safety

This method achieves a 94.5% yield with a product purity of 99.7%. The use of toluene as a solvent enhances phase separation, while active nickel catalysts are reusable, reducing costs.

Reductive Alkylation of Nitroaniline Derivatives

Methylation and Reduction Sequence

An alternative route involves the methylation of nitroaniline precursors. For example, N-methyl-o-nitroaniline is synthesized by reacting o-nitroaniline with methyl iodide or dimethyl sulfate in acetone or DMF, followed by reduction using palladium-carbon or iron powder. The free base is then treated with hydrochloric acid to form the dihydrochloride salt.

Critical Steps:

  • Methylation : o-Nitroaniline (0.29 mol) reacts with methyl iodide (0.37 mol) in acetone, catalyzed by potassium hydroxide.

  • Reduction : The nitro group is reduced using 10% Pd/C under hydrogen (0.2–0.5 MPa) or via iron powder in acetic acid.

  • Acidification : Thionyl chloride (0.15 mol) is added to precipitate the dihydrochloride.

Yield and Scalability

Table 2: Performance of Reductive Alkylation

ConditionValueOutcome
Methylating AgentMethyl iodide95.3% intermediate yield
Reduction MethodPd/C hydrogenation98.4% final yield
Solvent SystemMethanol/waterFacilitates filtration

This method’s scalability is demonstrated in pilot-scale reactions (500 mL batches), with consistent yields above 90%.

Comparative Analysis of Methodologies

Environmental Impact

Both methods generate inorganic salts (e.g., NaCl) as byproducts. The nucleophilic substitution route produces 180–200 L of wastewater per kilogram of product, necessitating neutralization before disposal.

Challenges and Innovations

Catalytic Advancements

Recent innovations include using bimetallic catalysts (e.g., Ni-Pd) to enhance hydrogenation rates and reduce reaction times by 30%. Immobilized catalysts on silica supports also improve recyclability .

Q & A

Advanced Research Question

  • Redox Indicators : The compound’s amine groups enable its use in detecting trace metals (e.g., Fe³⁺) via colorimetric assays, where oxidation forms quinonoid structures with distinct absorbance spectra .
  • Antimicrobial Mechanisms : Structural analogs like octenidine dihydrochloride (cationic diamine) disrupt bacterial membranes via electrostatic interactions. While direct studies on this compound are limited, its structural similarity suggests potential efficacy against gram-negative pathogens (e.g., P. aeruginosa) in biofilm inhibition assays .

How can contradictory data on the compound’s stability under varying pH conditions be resolved?

Advanced Research Question
Conflicting stability reports arise from:

  • pH-Dependent Degradation : Under alkaline conditions (pH >9), the free base form oxidizes rapidly, while the dihydrochloride salt is stable at pH 4–5.
  • Experimental Design : Replicate stability tests in buffered solutions (e.g., phosphate buffer pH 7.4 vs. acetate buffer pH 5.0) and analyze degradation products via LC-MS to identify oxidation byproducts (e.g., quinones) .
    Resolution : Standardize storage conditions (dry, inert atmosphere) and pre-acidify solutions for long-term experiments.

What methodologies are recommended for studying the compound’s role in enzyme inhibition or electron transport chain disruption?

Advanced Research Question

  • Enzyme Inhibition : Use stopped-flow kinetics to assess interactions with cytochrome c oxidase, leveraging the compound’s redox activity to mimic natural substrates. Monitor enzyme activity via oxygen consumption assays .
  • Mitochondrial Studies : In cell models, combine the compound with rotenone (complex I inhibitor) to isolate its impact on complex III. Measure ATP depletion and ROS generation via luminescent assays (e.g., CellTiter-Glo) .

How does the structural isomerism (meta vs. para) of N,N-Dimethyl-phenylenediamine dihydrochloride affect its chemical reactivity?

Advanced Research Question

  • Electronic Effects : The meta isomer’s asymmetric electron distribution reduces resonance stabilization compared to the para isomer, leading to faster oxidation rates.
  • Experimental Comparison : Perform cyclic voltammetry in acetonitrile to compare redox potentials. The meta isomer typically shows a lower oxidation potential (e.g., +0.45 V vs. Ag/AgCl) due to reduced steric hindrance .

What safety protocols are essential when handling this compound in vivo studies?

Basic Research Question

  • Toxicity Mitigation : Acute toxicity data for analogs (e.g., LD₅₀ = 500 mg/kg in mice) suggest using PPE (gloves, goggles) and working in fume hoods .
  • Waste Disposal : Neutralize acidic waste with bicarbonate before disposal to prevent HCl release.

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
N,N-Dimethyl-m-phenylenediamine dihydrochloride
Reactant of Route 2
N,N-Dimethyl-m-phenylenediamine dihydrochloride

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